(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Description
Properties
IUPAC Name |
3-[3-[(2-ethylimidazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-15-17-8-9-18(15)11-13-10-12(5-7-16(19)20)4-6-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWIDPBIBARMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147093 | |
| Record name | 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-78-3 | |
| Record name | 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzyl halide to form the intermediate, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction under specific conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the acrylic acid moiety can produce an alkane.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its acrylic acid moiety, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The imidazole substitution in the target compound distinguishes it from simpler cinnamic acid derivatives (e.g., 4-methoxycinnamic acid) and may enhance interactions with biological targets, such as enzymes or receptors requiring nitrogen-based coordination .
Physicochemical Properties
Notes:
- The imidazole ring introduces additional NMR signals (e.g., δ 7.0–7.5 ppm for aromatic protons) and lowers solubility in aqueous media compared to hydroxylated analogs.
Biological Activity
(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an acrylic acid moiety and an imidazole ring. The molecular formula is , with a molecular weight of approximately 286.33 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anti-inflammatory Action
A study on the anti-inflammatory effects involved treating RAW264.7 macrophages with various concentrations of the compound. Results showed a dose-dependent decrease in TNF-alpha production, with significant reductions at concentrations above 10 µM.
| Concentration (µM) | TNF-alpha Production (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
Study 3: Anticancer Activity
In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 24 hours.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 50 | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
